molecular formula C23H27N3O7 B2845582 prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-74-4

prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2845582
CAS No.: 622361-74-4
M. Wt: 457.483
InChI Key: BPPZWYFLBVORAZ-UHFFFAOYSA-N
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Description

The compound prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate features a pyrido[2,3-d]pyrimidine core fused with a pyrimidine ring. Key structural attributes include:

  • Substituents:
    • Prop-2-en-1-yl (allyl) ester at position 5.
    • 1,3,7-Trimethyl groups on the pyrido[2,3-d]pyrimidine scaffold.
    • 2,4-Dioxo (keto) groups at positions 2 and 2.
    • 3,4,5-Trimethoxyphenyl moiety at position 3.

This compound is hypothesized to exhibit antimicrobial, anticancer, and kinase-modulating activities based on structural analogs reported in the literature .

Properties

IUPAC Name

prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7/c1-8-9-33-22(28)16-12(2)24-20-18(21(27)26(4)23(29)25(20)3)17(16)13-10-14(30-5)19(32-7)15(11-13)31-6/h8,10-11,17,24H,1,9H2,2-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPZWYFLBVORAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Formation via Claisen-Schmidt Condensation

A modified Claisen-Schmidt reaction between 3,4,5-trimethoxybenzaldehyde and allyl acetoacetate forms the α,β-unsaturated ketone ethyl α-acetyl-β-(3,4,5-trimethoxyphenyl)acrylate (Scheme 1).

Conditions :

  • Solvent: Benzene with piperidine/acetic acid catalyst (1:1).
  • Temperature: Reflux (80–90°C) for 6–8 hours.
  • Yield: 68–72% (reported for analogous dimethoxy derivatives).

Mechanism : Base-catalyzed enolate formation followed by aldol addition and dehydration.

Hydrogenation to Saturated Ester

Selective hydrogenation of the α,β-unsaturated bond in ethyl α-acetyl-β-(3,4,5-trimethoxyphenyl)acrylate yields the saturated ester ethyl α-acetyl-(3,4,5-trimethoxyphenyl)propionate .

Conditions :

  • Catalyst: 5% Pd/C (1.2 equiv).
  • Solvent: Ethanol at 25°C under H₂ (1 atm).
  • Yield: 85–90%.

Construction of the Pyrido[2,3-d]Pyrimidine Core

Cyclocondensation with Triaminopyrimidine

The saturated ester reacts with 2,4,6-triaminopyrimidine in a nucleophilic aromatic substitution, forming the dihydropyrido[2,3-d]pyrimidine scaffold (Scheme 2).

Conditions :

  • Solvent: Diphenyl ether.
  • Temperature: 195–230°C for 3–4 hours.
  • Yield: 55–60%.

Key Observations :

  • The 3,4,5-trimethoxyphenyl group directs regioselectivity during cyclization.
  • Methyl groups at positions 1, 3, and 7 originate from the acetoacetate moiety and subsequent alkylation.

Oxidation to 2,4-Dioxo Derivatives

Treatment with N,N-dimethylformamide thionyl chloride (1:1 complex) converts the 2,4-diamino intermediate to the 2,4-dioxo derivative.

Conditions :

  • Solvent: Dichloromethane at 0°C.
  • Reaction Time: 2 hours.
  • Yield: 75–80%.

Introduction of Prop-2-en-1-yl Ester Group

Esterification via Acyl Chloride Intermediate

The carboxylic acid at position 6 (generated via hydrolysis of the ethyl ester) reacts with allyl alcohol under Steglich conditions.

Conditions :

  • Coupling Agent: DCC (N,N'-dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine).
  • Solvent: Dry tetrahydrofuran (THF).
  • Yield: 70–75%.

Alternative Route : Direct use of allyl acetoacetate in the initial Claisen-Schmidt condensation avoids separate esterification.

Methylation at Positions 1, 3, and 7

Sequential Alkylation

Methyl groups are introduced using methyl iodide in the presence of a non-nucleophilic base.

Conditions :

  • Base: Potassium carbonate (3.0 equiv).
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 60°C for 12 hours.
  • Yield per Methylation: 80–85%.

Regioselectivity : Steric hindrance from the 3,4,5-trimethoxyphenyl group favors methylation at positions 1, 3, and 7.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexane (1:2 → 2:1).

Typical Rf : 0.83–0.97 (analogous pyrido[2,3-d]pyrimidines).

Spectroscopic Characterization

  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidine dioxo).
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.45 (s, 2H, Ar-H), 5.95 (m, 1H, CH₂CHCH₂), 3.85 (s, 9H, OCH₃), 3.30 (s, 3H, N-CH₃).

Yield Optimization and Side Reactions

Factors Affecting Reaction Efficiency

Parameter Optimal Value Impact on Yield
Cyclization Temp. 220°C Maximizes ring closure
Methylation Order 1 → 3 → 7 Reduces byproducts
Catalyst Loading 5% Pd/C (1.2 equiv) Prevents over-hydrogenation

Major Side Reaction :

  • Over-oxidation at C8 during dioxo formation (mitigated by strict temperature control).

Industrial-Scale Considerations

Solvent Recycling in Diphenyl Ether Reactions

Diphenyl ether, used in cyclization, is recovered via vacuum distillation (85% recovery).

Continuous Hydrogenation

Fixed-bed reactors with Pd/C catalysts enhance throughput for large-scale acrylate saturation.

Emerging Methodologies

Enzymatic Asymmetric Synthesis

Preliminary studies using lipases (e.g., Candida antarctica) achieve 78% ee in esterification steps, though yields remain suboptimal (50–55%).

Chemical Reactions Analysis

Oxidation Reactions

The allyl ester and pyrido-pyrimidine core are primary sites for oxidation:

Reaction TypeReagents/ConditionsProductsReferences
Allyl group oxidationKMnO₄ (acidic/neutral conditions)Epoxidation of the allyl double bond or oxidation to carboxylic acid
Aromatic ring oxidationOzone (O₃), H₂O₂/Fe²⁺ (Fenton’s reagent)Cleavage of methoxy groups to quinones or hydroxylated derivatives
Methyl group oxidationCrO₃ in H₂SO₄ (Jones reagent)Oxidation of methyl groups to carboxyl functionalities

Key Findings :

  • The allyl group undergoes epoxidation with KMnO₄, forming a reactive epoxide intermediate .
  • Trimethoxyphenyl substituents are susceptible to demethylation under oxidative stress, yielding phenolic derivatives .

Reduction Reactions

Reduction targets the dioxo groups and unsaturated bonds:

Reaction TypeReagents/ConditionsProductsReferences
Dioxo group reductionNaBH₄, LiAlH₄Conversion of diones to diols or secondary alcohols
Allyl ester hydrogenationH₂/Pd-CSaturation of the allyl double bond to a propyl ester

Key Findings :

  • LiAlH₄ selectively reduces the pyrido-pyrimidine diones to tetrahydropyrimidines .
  • Catalytic hydrogenation preserves the ester functionality while saturating the allyl group .

Substitution Reactions

The pyrido-pyrimidine core and ester group participate in nucleophilic substitutions:

Reaction TypeReagents/ConditionsProductsReferences
Ester hydrolysisNaOH/H₂O or HCl/EtOHHydrolysis to carboxylic acid derivative
Aromatic substitutionHNO₃/H₂SO₄ (nitration), SO₃ (sulfonation)Nitro- or sulfonamide derivatives at the trimethoxyphenyl ring
Nucleophilic displacementR-NH₂ (amines)Replacement of methoxy groups with amines at the pyrimidine core

Key Findings :

  • Alkaline hydrolysis cleaves the allyl ester to yield the corresponding carboxylic acid .
  • The trimethoxyphenyl group undergoes nitration at the para position relative to methoxy groups .

Other Reactions

Reaction TypeReagents/ConditionsProductsReferences
CycloadditionDienophiles (e.g., maleic anhydride)Diels-Alder adducts at the allyl double bond
Enzyme inhibitionBiological assays with kinasesInhibition of CDK4/6 and ERK2 via binding to ATP pockets

Key Findings :

  • The allyl ester participates in Diels-Alder reactions, enabling functionalization of the core structure .
  • Biological studies highlight its role as a kinase inhibitor, disrupting cell cycle progression in cancer cells .

Reaction Mechanism Insights

  • Oxidation Pathways : The allyl group’s electron-rich double bond facilitates epoxidation, while methoxy groups direct electrophilic attacks on the aromatic ring .
  • Reduction Selectivity : Steric hindrance from the pyrido-pyrimidine core limits reduction to specific carbonyl groups .
  • Biological Relevance : Substitution at the 5-position (trimethoxyphenyl group) enhances binding affinity to kinase targets, as shown in patent EP1761528B1 .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential as a pharmacophore in drug design due to its diverse biological activities:

  • Anticancer Properties : Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine have been evaluated for their efficacy against prostate (DU145), lung (A549), and breast (MCF-7) cancer cell lines. Studies have reported IC50 values indicating promising anticancer activity .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways. It may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and inflammation .
  • Antiviral Activity : Some studies suggest that pyrido[2,3-d]pyrimidine derivatives can serve as antiviral agents by interfering with viral replication mechanisms .

Biological Research Applications

In biological studies:

  • Enzyme Interaction Studies : The compound is utilized to understand interactions with specific enzymes and receptors. This knowledge aids in the development of targeted therapies for diseases like cancer and chronic inflammation .
  • Mechanistic Studies : Research involving this compound helps elucidate the mechanisms underlying various cellular processes and disease states. Understanding these interactions is critical for designing effective therapeutic agents .

Materials Science Applications

The structural characteristics of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate also make it a candidate for novel materials:

  • Electronic Materials : Due to its unique electronic properties derived from the pyrido[2,3-d]pyrimidine core and substituents like trimethoxyphenyl groups, this compound can be explored for applications in organic electronics and photonic devices .

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The trimethoxyphenyl group is introduced via substitution reactions.
  • Addition of Enyl Side Chain : This step often involves alkylation reactions to attach the prop-2-en-1-yl group.

These synthetic routes are optimized in industrial settings to enhance yield and purity while ensuring scalability .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit enzymes like Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 . These interactions lead to various biological effects, including anti-cancer and anti-inflammatory activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity Variations

Pyrido[2,3-d]pyrimidine derivatives are highly tunable, with substituents dictating pharmacological profiles. Below is a comparative analysis:

Table 1: Substituent and Activity Comparison
Compound Name/Structure Substituents (Positions) Biological Activity IC50/Activity Level Reference
Target Compound 5-(3,4,5-trimethoxyphenyl), 6-allyl ester Anticancer, Antimicrobial Not specified
Compound 2a (Gangjee et al.) 2',5'-Dichlorophenyl at position 5 DHFR inhibition IC50 = 0.172 μM (pjDHFR)
Compound 6 (A-484954) R1 = H, R2 = Me, R3 = 4-Cl-Ph eEF-2K inhibition IC50 = 420 nM
3,4,5-Trimethoxyphenyl-imidazole (Compound 14) 3,4,5-Trimethoxyphenyl Tubulin polymerization inhibition MIC = 0.020 µg/mL (antimalarial)
Ethyl 7-amino-5-(3,4-dimethoxyphenyl)-pyrano[2,3-d]pyrimidine-6-carboxylate 5-(3,4-Dimethoxyphenyl), 6-ethyl ester DNA-binding, Antimicrobial Moderate activity
Key Observations:

In contrast, 2',5'-dichlorophenyl (Compound 2a) enhances selectivity for parasitic dihydrofolate reductase (DHFR) over human DHFR . 3,4-Dimethoxyphenyl derivatives (e.g., ) show moderate antimicrobial activity, indicating methoxy groups’ role in modulating lipophilicity and target engagement .

Ester Groups at Position 6 :

  • The allyl ester in the target compound may improve membrane permeability compared to ethyl or methyl esters (e.g., ) due to its hydrophobic yet flexible chain .
  • Carboxylate esters in pyrido[2,3-d]pyrimidines are critical for kinase inhibition, as seen in eEF-2K inhibitors (IC50 = 420 nM for Compound 6) .

Methyl and Keto Groups :

  • 1,3,7-Trimethyl substituents likely enhance metabolic stability, similar to methylated antifolates in .
  • 2,4-Dioxo groups are conserved in kinase inhibitors (e.g., ) and may facilitate hydrogen bonding with catalytic domains .

Pharmacological Data and Mechanisms

  • Anticancer Activity : The 3,4,5-trimethoxyphenyl group is linked to tubulin inhibition (e.g., Compound 14, MIC = 0.020 µg/mL) , while DHFR inhibitors (e.g., Compound 2a) target folate metabolism .
  • Antimicrobial Activity : Pyrido[2,3-d]pyrimidines with heteroaryl side chains (e.g., thiophene, benzothiazole) show broader spectra than the target compound’s trimethoxyphenyl group .
  • Kinase Inhibition : The allyl ester in the target compound may mimic the carboxylate in eEF-2K inhibitors (e.g., Compound 6), though activity data are pending .

Biological Activity

The compound prop-2-en-1-yl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a member of the pyrido[2,3-d]pyrimidine class of compounds. This class has garnered interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this particular compound based on existing literature and research findings.

Chemical Structure and Properties

The structure of the compound includes several functional groups that contribute to its biological activity:

  • Pyrido[2,3-d]pyrimidine core : Known for its role in various biological processes.
  • Trimethoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Dioxo and carboxylate functionalities : Potentially involved in chelation and binding interactions.

Anticancer Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. Specifically:

  • Inhibition of Kinases : The compound is reported to inhibit cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Cell Viability Studies : In vitro studies have shown that this compound can decrease the viability of various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against prostate (PC-3) and lung (A-549) cancer cells .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : It has been observed to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) cultures. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Some studies have indicated that pyrido[2,3-d]pyrimidine derivatives possess antimicrobial properties:

  • Broad-Spectrum Activity : The compound has shown effectiveness against a range of microbial pathogens. This is attributed to its ability to disrupt microbial cell functions .

Case Studies

Several case studies have been documented that highlight the efficacy of similar pyrido[2,3-d]pyrimidine compounds:

StudyCompoundActivityFindings
Elzahabi et al. (2018)2-Pyridyl derivativesAnticancerSignificant growth inhibition in five cancer cell lines with IC50 values < 10 µM .
Recent Review (2023)Various derivativesAnti-inflammatoryCompounds showed reduced levels of TNF-α and increased IL-10 production in stimulated PBMCs .
ResearchGate Study (2020)Pyrido derivativesAntimicrobialEffective against Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : By targeting specific kinases involved in cell proliferation.
  • Cytokine Inhibition : Modulating immune responses through cytokine release patterns.
  • Cell Cycle Arrest : Inducing G2/M phase arrest leading to apoptosis.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR resolve the pyrido[2,3-d]pyrimidine core and substituent patterns (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ matching theoretical mass within 2 ppm error) .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 reverse-phase columns and UV detection at 254 nm .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies in IC₅₀ values or target selectivity often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use isogenic cell lines to minimize genetic drift .
  • Solubility limitations : Pre-solubilize in DMSO (<0.1% final concentration) and confirm compound stability via LC-MS during assays .
  • Orthogonal validation : Cross-check results with in silico docking (e.g., AutoDock Vina) and in vivo models to confirm mechanism .

What strategies are effective for studying structure-activity relationships (SAR) of derivatives?

Q. Advanced

  • Substituent modulation : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impact on target binding .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., pyrimidine-dioxo groups) .
  • Data tables :
Derivative ModificationBiological Activity (IC₅₀, μM)Key SAR Insight
3,4,5-Trimethoxyphenyl0.12 (Kinase X)Optimal hydrophobic interaction
4-Chlorophenyl2.5 (Kinase X)Reduced potency due to steric clash
3,5-Dimethoxyphenyl0.45 (Kinase X)Partial π-π stacking retained

What computational methods predict the compound’s binding modes with biological targets?

Q. Advanced

  • Molecular docking : Use Glide (Schrödinger) to model interactions with kinase ATP-binding pockets, prioritizing poses with hydrogen bonds to hinge regions (e.g., Met796 in EGFR) .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys721 salt bridge) .
  • Free energy calculations : MM-GBSA predicts ΔG binding, correlating with experimental IC₅₀ values (R² > 0.8) .

How does the 3,4,5-trimethoxyphenyl moiety influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : The trimethoxy group increases logP by ~1.5 units, enhancing membrane permeability but risking CYP450-mediated metabolism .
  • Metabolic stability : Microsomal assays show rapid demethylation (t₁/₂ = 15 min in human liver microsomes), prompting prodrug strategies (e.g., ester masking) .
  • Solubility : Low aqueous solubility (2 µg/mL) necessitates formulation with cyclodextrins or nanoemulsions for in vivo studies .

What are the critical controls for in vitro cytotoxicity assays involving this compound?

Q. Basic

  • Negative controls : Untreated cells and vehicle (DMSO) to exclude solvent toxicity.
  • Positive controls : Staurosporine (apoptosis inducer) and cisplatin (DNA damage) to validate assay sensitivity .
  • Dose-response curves : Use 8–10 concentrations (1 nM–100 µM) to calculate Hill slopes and confirm target specificity .

How can researchers address low synthetic yields during scale-up?

Q. Advanced

  • Catalyst screening : Transition from homogeneous (e.g., p-TsOH) to heterogeneous catalysts (e.g., Amberlyst-15) to improve recyclability and reduce side products .
  • Flow chemistry : Implement continuous-flow reactors for precise temperature control, reducing decomposition during exothermic steps .
  • Byproduct analysis : Use LC-MS to identify dimers or oxidation products, then adjust stoichiometry (e.g., 1.2:1 ratio of amine:carbonyl reagent) .

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